molecular formula C9H10ClFN2 B2784535 (5-Fluoro-1H-indol-3-yl)methanamine hydrochloride CAS No. 2248375-66-6

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride

Cat. No.: B2784535
CAS No.: 2248375-66-6
M. Wt: 200.64
InChI Key: WNZVMHMSWLAKCL-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride is a fluorinated indole derivative featuring a methanamine group (-CH2NH2) at position 3 of the indole ring and a fluorine atom at position 5, with the amine group protonated as a hydrochloride salt. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly for targeting serotonin-related receptors due to structural similarities to tryptamine derivatives .

Properties

IUPAC Name

(5-fluoro-1H-indol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5,12H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZVMHMSWLAKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1H-indol-3-yl)methanamine hydrochloride typically involves the introduction of a fluorine atom at the 5-position of the indole ring, followed by the formation of the methanamine group at the 3-position. One common method involves the reaction of 5-fluoroindole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Reactivity of the Amine Group

The primary amine group (-CH2NH2·HCl) undergoes characteristic nucleophilic reactions when deprotonated under basic conditions. Key reactions include:

Schiff Base Formation
Reacting with aldehydes or ketones in the presence of a base yields imine derivatives. For example:
(5-Fluoro-1H-indol-3-yl)methanamine+RCHOBase(5-Fluoro-1H-indol-3-yl)methanimine+H2O\text{(5-Fluoro-1H-indol-3-yl)methanamine} + \text{RCHO} \xrightarrow{\text{Base}} \text{(5-Fluoro-1H-indol-3-yl)methanimine} + \text{H}_2\text{O}
This reaction is analogous to methodologies described for similar indole derivatives in multicomponent syntheses .

Acylation and Alkylation

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines.

Reaction TypeReagents/ConditionsProductReference
Schiff Base Formation4-Iodobenzaldehyde, K2CO3, DMF, 60°CImine-linked indole derivative
AcylationAcetyl chloride, pyridineN-Acetylated derivative-
AlkylationMethyl iodide, NaHCO3N-Methylated amine-

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution, with regioselectivity influenced by the 5-fluoro and 3-methanamine substituents.

Nitration
Nitration occurs preferentially at the 4- or 6-position due to electron-withdrawing effects of the fluorine atom. For example:
(5-Fluoro-1H-indol-3-yl)methanamine+HNO3H2SO44-Nitro-5-fluoro-1H-indol-3-yl)methanamine\text{(5-Fluoro-1H-indol-3-yl)methanamine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro-5-fluoro-1H-indol-3-yl)methanamine}

Halogenation
Bromination or iodination occurs at the 2-position under mild conditions.

Reaction TypeReagents/ConditionsPosition SubstitutedMajor ProductReference
NitrationHNO3/H2SO4, 0°C4 or 6Nitroindole derivative-
BrominationBr2, CH2Cl222-Bromo-5-fluoroindole derivative-

Oxidation and Reduction Reactions

Oxidation
The amine group can be oxidized to a nitro group under strong oxidative conditions (e.g., KMnO4/H2SO4), though this may concurrently affect the indole ring.

Reduction
The indole ring is reduced to indoline using LiAlH4 or catalytic hydrogenation:
(5-Fluoro-1H-indol-3-yl)methanamineLiAlH4(5-Fluoro-2,3-dihydro-1H-indol-3-yl)methanamine\text{(5-Fluoro-1H-indol-3-yl)methanamine} \xrightarrow{\text{LiAlH}_4} \text{(5-Fluoro-2,3-dihydro-1H-indol-3-yl)methanamine}

Reaction TypeReagents/ConditionsProductReference
OxidationKMnO4, H2SO4Indole-3-carboxaldehyde derivative-
ReductionLiAlH4, THFIndoline derivative-

Acid-Base and Salt Metathesis Reactions

As a hydrochloride salt, the compound participates in acid-base equilibria. Deprotonation in basic media (e.g., NaOH) liberates the free amine, enhancing nucleophilicity. Metathesis with silver nitrate or other salts can exchange the chloride counterion.

Multicomponent Reactions

The amine group facilitates participation in Ugi-type reactions. For instance, combining with aldehydes, isocyanides, and carboxylic acids yields structurally diverse products .

Key Findings from Research

  • Regioselectivity in Electrophilic Substitution : Fluorine at C5 directs electrophiles to C4/C6, while the methanamine group at C3 deactivates C2 but activates C7 through resonance .

  • Stability Under Basic Conditions : The hydrochloride salt dissociates in aqueous base, enabling amine reactivity without decomposition .

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a subject of interest in various research domains:

Anticancer Activity

Research indicates that (5-Fluoro-1H-indol-3-yl)methanamine hydrochloride can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .

Antiviral Properties

Preliminary studies suggest that this compound can inhibit viral replication by targeting specific viral enzymes, which may lead to potential applications in treating viral infections .

Antimicrobial Effects

The compound has demonstrated significant antimicrobial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This positions it as a promising candidate for developing new antibiotics.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Research

A study focused on indole derivatives found that compounds with similar structures exhibited significant anticancer activity in various cancer cell lines. The findings suggest that further exploration into fluorinated derivatives could yield promising results for cancer therapy .

Case Study 2: Antimicrobial Investigations

Another investigation identified the effectiveness of indole-based compounds against multidrug-resistant bacterial strains, emphasizing the need for developing new antimicrobial agents from these scaffolds .

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-indol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 5-position of the indole ring can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The methanamine group at the 3-position can also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Indole-Based Derivatives

Substituent Variations
  • 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine Hydrochloride Structure: Ethylamine chain (-CH2CH2NH2) at position 3, methyl group at indole nitrogen (N1), fluorine at position 5. Key Differences: The N1-methyl group enhances metabolic stability by blocking oxidative metabolism at the indole nitrogen. Molecular Weight: ~232.7 g/mol (estimated).
  • 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride

    • Structure : Propanamine chain (-CH2CH2CH2NH2) at position 3, fluorine at position 5.
    • Key Differences : The longer alkyl chain increases molecular weight (228.7 g/mol) and lipophilicity, which may alter pharmacokinetic profiles, such as extended half-life or altered receptor binding kinetics .
  • 5-Methoxytryptamine Hydrochloride (Mexamine) Structure: Methoxy (-OCH3) at position 5, ethylamine chain (-CH2CH2NH2) at position 3. Key Differences: The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing effect. This modulates receptor affinity; Mexamine is a known serotonin receptor agonist, suggesting the target compound may exhibit similar activity but with altered potency due to fluorine’s electronegativity .
Halogen and Positional Isomerism
  • (5-Chloro-1H-indol-2-yl)methanamine
    • Structure : Chlorine at position 5, methanamine at position 2.
    • Key Differences : Position 2 substitution disrupts the classical tryptamine-like orientation, reducing affinity for serotonin receptors. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may also affect binding .

Non-Indole Heterocyclic Analogs

  • (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine Hydrochloride Structure: Benzofuran core with fluorine at position 5, methyl at position 3, methanamine at position 2. This alteration may shift activity toward non-serotonergic targets or improve metabolic stability . Molecular Weight: 228.66 g/mol (C10H11ClFNO).

Aromatic Amine Derivatives

  • (4-Fluoro-3-nitrophenyl)methylamine Hydrochloride Structure: Nitro and fluorine substituents on a phenyl ring, methanamine group. Key Differences: The absence of an indole ring eliminates π-π stacking interactions critical for receptor binding.

Structural and Pharmacokinetic Comparison Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride F (5), -CH2NH2·HCl (3) C9H10ClFN2 ~200.5 High electronegativity at C5; compact structure for receptor interaction.
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine HCl F (5), -CH2CH2NH2·HCl (3), CH3 (N1) C11H14ClFN2 ~232.7 N1-methyl enhances metabolic stability.
5-Methoxytryptamine HCl -OCH3 (5), -CH2CH2NH2·HCl (3) C11H15ClN2O 234.7 Methoxy group increases electron density; serotonin receptor affinity.
(5-Fluoro-3-methyl-benzofuran-2-yl)methanamine HCl F (5), CH3 (3), -CH2NH2·HCl (2) C10H11ClFNO 228.66 Benzofuran core alters hydrogen-bonding potential.

Research Implications

  • Fluorine vs. Other Halogens : Fluorine’s small size and high electronegativity optimize steric and electronic interactions in receptor binding, offering advantages over bulkier halogens like chlorine .
  • Amine Chain Length : Shorter chains (methanamine) may limit off-target interactions but reduce lipophilicity, whereas longer chains (propanamine) enhance membrane permeability .
  • Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo efficacy .

Biological Activity

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride is a fluorinated derivative of indole, a heterocyclic aromatic compound known for its diverse biological activities. The presence of a fluorine atom at the 5-position and a methanamine group at the 3-position significantly enhances its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H9FN2·HCl
  • Molecular Weight : 198.64 g/mol
  • Chemical Structure : The compound features an indole ring with a fluorine substitution and an amine group, which influences its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Receptor Binding : The compound binds to multiple receptors, modulating their activity and influencing cellular processes.
  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and viral replication, enhancing its potential as an anticancer and antiviral agent.

Biological Activities

The compound exhibits a wide range of biological activities, as summarized in the following table:

Activity TypeDescriptionReferences
Antiviral Inhibits viral replication; potential use against various viral infections.
Anticancer Shows promise in inhibiting cancer cell growth through enzyme inhibition.
Antimicrobial Effective against bacteria such as MRSA (Minimum Inhibitory Concentration (MIC) ≤ 0.25 µg/mL).
Antifungal Exhibits antifungal properties against pathogens like Cryptococcus neoformans.
Anti-inflammatory May reduce inflammation through modulation of inflammatory pathways.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • Antimicrobial Activity : A study demonstrated that compounds derived from indole, including this compound, exhibited significant antimicrobial properties against MRSA with MIC values as low as 0.25 µg/mL. This suggests strong potential for developing new antibiotics targeting resistant strains .
  • Cytotoxicity Assessment : In vitro evaluations indicated that while some derivatives showed cytotoxic effects at higher concentrations, this compound itself displayed minimal toxicity towards human embryonic kidney cells at therapeutic doses .
  • Structure-Activity Relationship (SAR) : The presence of the fluorine atom at the 5-position has been linked to increased binding affinity for biological targets, enhancing the compound's overall efficacy compared to non-fluorinated analogues .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A research project focused on indole derivatives found that compounds with similar structures exhibited significant anticancer activity in various cancer cell lines, including breast and lung cancers. The study concluded that further exploration into the fluorinated derivatives could yield promising results for cancer therapy .
  • Case Study 2 : Another investigation into indole-based compounds identified their effectiveness against multidrug-resistant bacterial strains, emphasizing the need for developing new antimicrobial agents from these scaffolds .

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